Cas no 869472-66-2 (2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide)

869472-66-2 structure
Productnaam:2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide
2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-chloro-N-cyclohexyl-N-(4-fluorobenzyl)acetamide
- Z104378216
- UJB47266
- 869472-66-2
- AKOS001138312
- G38781
- 865-488-7
- 2-chloro-N-cyclohexyl-N-((4-fluorophenyl)methyl)acetamide
- CS-0234618
- 2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide
- EN300-14455
- SCHEMBL25073932
- 2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide
-
- Inchi: InChI=1S/C15H19ClFNO/c16-10-15(19)18(14-4-2-1-3-5-14)11-12-6-8-13(17)9-7-12/h6-9,14H,1-5,10-11H2CopyCopied
- InChI-sleutel: NAQMTZNBMPZGQY-UHFFFAOYSA-NCopyCopied
- LACHT: ClCC(=O)N(Cc1ccc(F)cc1)C2CCCCC2CopyCopied
Berekende eigenschappen
- Exacte massa: 283.1139201Da
- Monoisotopische massa: 283.1139201Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 286
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 20.3Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 411.8±38.0 °C at 760 mmHg
- Vlampunt: 202.8±26.8 °C
- Dampfdruk: 0.0±1.0 mmHg at 25°C
2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14455-0.1g |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 0.1g |
$73.0 | 2023-04-29 | |
Enamine | EN300-14455-5.0g |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 5g |
$825.0 | 2023-04-29 | |
TRC | C614995-50mg |
2-Chloro-N-Cyclohexyl-N-[(4-Fluorophenyl)Methyl]Acetamide |
869472-66-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-14455-0.5g |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 0.5g |
$197.0 | 2023-04-29 | |
Enamine | EN300-14455-1.0g |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 1g |
$284.0 | 2023-04-29 | |
Enamine | EN300-14455-0.05g |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 0.05g |
$64.0 | 2023-04-29 | |
Enamine | EN300-14455-500mg |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95.0% | 500mg |
$197.0 | 2023-09-29 | |
Enamine | EN300-14455-50mg |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95.0% | 50mg |
$46.0 | 2023-09-29 | |
1PlusChem | 1P019P2G-5g |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 5g |
$952.00 | 2025-03-03 | |
1PlusChem | 1P019P2G-250mg |
2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide |
869472-66-2 | 95% | 250mg |
$152.00 | 2025-03-03 |
2-Chloro-N-Cyclohexyl-N-(4-Fluorophenyl)MethylAcetamide Gerelateerde literatuur
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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